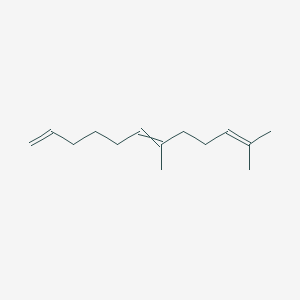
7,11-Dimethyldodeca-1,6,10-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dimethyldodeca-1,6,10-triene is an organic compound with the molecular formula C15H24. It is a triene, meaning it contains three double bonds within its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodeca-1,6,10-triene can be achieved through several methods. One common approach involves the use of farnesyl pyrophosphate as a precursor, which undergoes enzymatic dephosphorylation to yield the desired triene . Another method involves the catalytic hydrogenation of farnesol, followed by dehydration to form the triene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using chemical reactors. The process often includes the use of catalysts such as palladium or platinum to facilitate the hydrogenation and dehydration steps . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,11-Dimethyldodeca-1,6,10-triene undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,11-Dimethyldodeca-1,6,10-triene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,11-Dimethyldodeca-1,6,10-triene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7,11-Dimethyldodeca-4,6,10-trien-3-one (Methylpseudoionone): This compound has a similar structure but contains a ketone group, which gives it different chemical properties and applications.
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate: This ester derivative has different reactivity and is used in different applications compared to 7,11-Dimethyldodeca-1,6,10-triene.
Uniqueness: this compound is unique due to its role as a pheromone and its involvement in various biosynthetic pathways. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
220385-07-9 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
7,11-dimethyldodeca-1,6,10-triene |
InChI |
InChI=1S/C14H24/c1-5-6-7-8-11-14(4)12-9-10-13(2)3/h5,10-11H,1,6-9,12H2,2-4H3 |
InChI Key |
CTGNZDBBUKMRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCCC=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



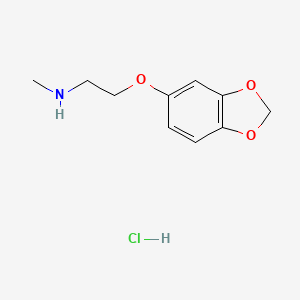
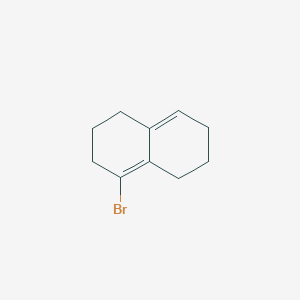

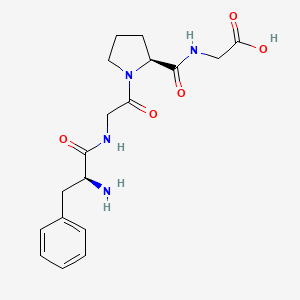
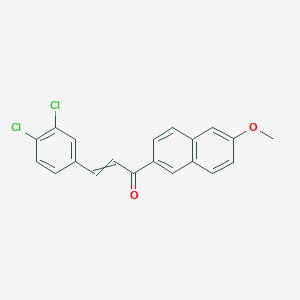
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

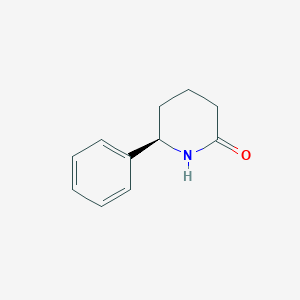
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
